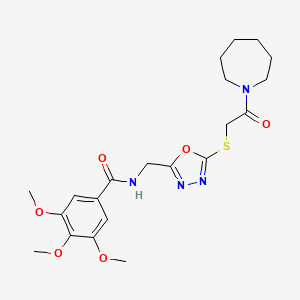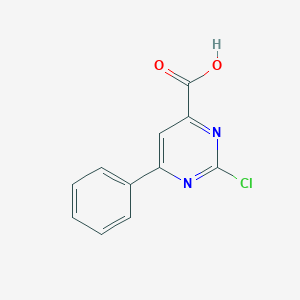
2-Chloro-6-phenylpyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chloro-phenylpyrimidine derivatives, including those similar to 2-Chloro-6-phenylpyrimidine-4-carboxylic acid, typically involves reactions of heterocyclic halogeno compounds with nucleophiles. For instance, Meeteren and Plas (2010) discuss a tracer study on the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine, showcasing a reaction mechanism that could be relevant for synthesizing related compounds (Meeteren & Plas, 2010).
Molecular Structure Analysis
Studies on the molecular structure of related compounds provide insights into the potential structural characteristics of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid. Khalib et al. (2015) presented a structural determination of a supramolecular cocrystal involving a chloro-methylpyrimidine derivative, which can offer clues on the molecular interactions and structure of similar compounds (Khalib et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of chloro-phenylpyrimidine derivatives can be complex. Vasin et al. (2013) explored the synthesis and chemical transformations of closely related benzotriazole-carboxylic acid derivatives, highlighting the potential reactivity and chemical behavior of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid derivatives (Vasin et al., 2013).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their application potential. While specific data on 2-Chloro-6-phenylpyrimidine-4-carboxylic acid is scarce, research on similar compounds, like the study by Khalib et al. (2012) on 4-chloro-6-methoxypyrimidin-2-amine and succinic acid, can provide valuable insights into the physical characteristics of related pyrimidine derivatives (Khalib et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming cocrystals or salts, are crucial for the application and study of pyrimidine derivatives. Research on similar compounds, such as the work by Smith et al. (2009) on proton-transfer compounds with pyrimidine, provides a foundation for understanding the chemical behavior of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid (Smith et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
- A study explored the synthesis of derivatives from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate with potential antimicrobial properties against pathogenic micro-organisms (El-kerdawy et al., 1990).
Luminescent Properties
- Research into luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks utilized 2-phenylpyrimidine-4-carboxylic acid. These compounds displayed red or green emission, relevant for photoluminescence applications (Jia et al., 2014).
Synthesis of Novel Compounds
- Various novel compounds, such as 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids, were synthesized using related pyrimidine carboxylates, showcasing the versatility in synthesizing diverse compounds (Shastri & Post, 2019).
Molecular Structure Analysis
- Structural studies on bioactive compounds, including derivatives of 2-phenylpyrimidine, were conducted to understand the molecular structure and its implications for immunomodulatory agents (Stevens et al., 1995).
Nonlinear Optical Properties
- A comparison between DFT/TDDFT and experimental study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, revealed significant nonlinear optical (NLO) properties. These findings are crucial for optoelectronic applications (Hussain et al., 2020).
Anti-inflammatory and Antiallergic Activity
- The synthesis of 1,6-Dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and derivatives showed significant oral and intravenous antiallergic activities (Juby et al., 1979).
Synthesis of Luminescent Compounds
- Synthesis and study of 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate demonstrated applications in luminescence and cytotoxicity studies (Stolarczyk et al., 2018).
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
The mode of action of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid involves nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with pyrimidine derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-phenylpyrimidine-4-carboxylic acid . For instance, factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and activity.
Eigenschaften
IUPAC Name |
2-chloro-6-phenylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-13-8(6-9(14-11)10(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZBALBMKGGTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-phenylpyrimidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R)-5-Benzyl-2-(4-methylphenyl)sulfonyl-6-propan-2-yl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B2483107.png)
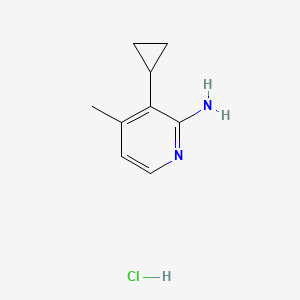
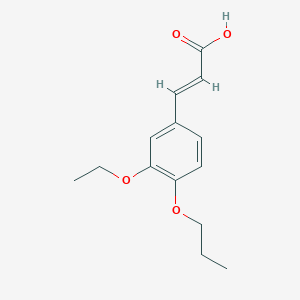
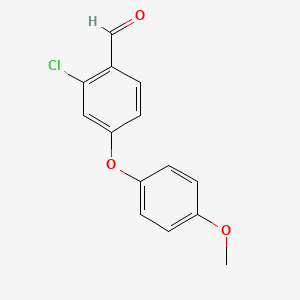
![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2483118.png)
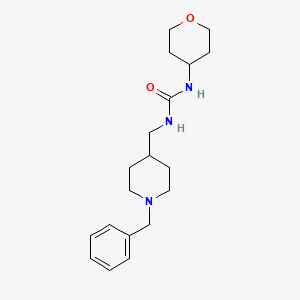
![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)


![methyl {[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2483124.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483125.png)
![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483127.png)
